Methyl difluoro(pentafluorophenoxy)acetate
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Overview
Description
Methyl difluoro(pentafluorophenoxy)acetate is a chemical compound characterized by the presence of both difluoromethyl and pentafluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl difluoro(pentafluorophenoxy)acetate typically involves the reaction of pentafluorophenol with difluoroacetic acid derivatives. One common method includes the use of methyl difluoroacetate as a starting material, which reacts with pentafluorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl difluoro(pentafluorophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Methyl difluoro(pentafluorophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism by which methyl difluoro(pentafluorophenoxy)acetate exerts its effects involves interactions with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. The pentafluorophenoxy group can interact with specific enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Difluoroalkanes
- Fluorinated aromatic compounds
Comparison: Methyl difluoro(pentafluorophenoxy)acetate is unique due to the presence of both difluoromethyl and pentafluorophenoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a valuable tool in various applications .
Properties
CAS No. |
61382-05-6 |
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Molecular Formula |
C9H3F7O3 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
methyl 2,2-difluoro-2-(2,3,4,5,6-pentafluorophenoxy)acetate |
InChI |
InChI=1S/C9H3F7O3/c1-18-8(17)9(15,16)19-7-5(13)3(11)2(10)4(12)6(7)14/h1H3 |
InChI Key |
HOWJHLFORDCSJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(OC1=C(C(=C(C(=C1F)F)F)F)F)(F)F |
Origin of Product |
United States |
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